1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-26-17-8-10-18(11-9-17)27(24,25)23-14-13-22-12-2-3-19(22)20(23)15-4-6-16(21)7-5-15/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUAKFCPDLARSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H13ClO4S
- Molar Mass : 324.78 g/mol
- Density : 1.336 g/cm³
- Melting Point : 169 °C
- Boiling Point : 544.2 °C
The compound exhibits various biological activities primarily through its interaction with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group in the compound is known to interact with enzymes such as acetylcholinesterase (AChE) and urease, leading to inhibition and potential therapeutic effects against diseases like Alzheimer's and infections caused by urease-producing bacteria .
- Antiviral Activity : Recent studies suggest that derivatives of tetrahydropyrrolo[1,2-a]pyrazine can act as allosteric modulators of the Hepatitis B virus (HBV) core protein, inhibiting viral replication in resistant strains .
Biological Activity Overview
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of compounds similar to this compound against various pathogenic bacteria. Results indicated significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM compared to chloramphenicol (IC50 = 21.25 µM), demonstrating superior potency .
- Hepatitis B Virus Modulation : In a preclinical study involving HBV AAV mouse models, a derivative of this compound was shown to effectively reduce HBV DNA levels after oral administration, highlighting its potential as an antiviral agent in resistant strains .
- Enzyme Interaction Studies : Docking studies revealed that the sulfonamide moiety interacts favorably with active sites of AChE and urease, suggesting a mechanism for its inhibitory effects which could be leveraged for therapeutic applications in neurodegenerative diseases and urinary tract infections .
Scientific Research Applications
The biological activity of this compound has been studied extensively, revealing its potential as an anti-tubercular agent and as a modulator of N-methyl-D-aspartate receptors (NMDARs), which are crucial in neurological functions.
Anti-Tubercular Activity
Recent studies have demonstrated that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis.
- Study Findings:
- Compounds displayed IC50 values ranging from 1.35 to 2.18 μM .
- The most effective derivatives showed IC90 values between 3.73 and 4.00 μM , indicating strong potential for development as therapeutic agents against tuberculosis.
Interaction with NMDARs
The compound has also been evaluated for its effects on NMDARs, which play a pivotal role in synaptic transmission and are implicated in conditions such as Alzheimer's disease and schizophrenia.
- Mechanism of Action:
- The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core has been identified as a selective positive allosteric modulator (PAM) for NMDAR subtypes GluN2C/D.
- These PAMs enhance receptor response without directly activating the receptor, presenting a novel approach to therapeutic modulation.
Study 1: Synthesis and Evaluation of Anti-Tubercular Activity
A recent investigation focused on synthesizing various derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study employed both in vitro assays and molecular docking studies to elucidate the interactions contributing to their efficacy against Mycobacterium tuberculosis.
Study 2: NMDAR Modulation
Another study examined the ability of similar derivatives to potentiate NMDAR activity. Results indicated that modifications to the core structure significantly improved lipophilicity and solubility while maintaining or enhancing potency.
Summary of Biological Activities
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |
| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |
| Compound C | - | - | NMDAR (GluN2C/D) |
Structural Modifications and Their Effects
The following table summarizes how structural modifications affect biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution at phenyl moieties | Enhanced anti-tubercular activity |
| Core structure alterations | Improved lipophilicity and solubility |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Sulfonyl Groups : The sulfonyl moiety in the target compound and Compound 4j enhances metabolic stability and may facilitate hydrogen bonding with target enzymes, such as HDAC6 or aldose reductase .
- Spirocyclic vs. Linear Substituents : AS-3201’s spiro-pyrrolidine-tetrone group contributes to its high potency as an aldose reductase inhibitor, whereas the target compound’s linear sulfonyl group may favor different binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
